3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary target of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is arylthiolate anions . These anions play a crucial role in various biochemical reactions and are involved in the formation of electron donor-acceptor (EDA) complexes .
Mode of Action
This compound interacts with its target by forming EDA complexes with arylthiolate anions . This interaction facilitates an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions affects the S-trifluoromethylation pathway of thiophenols . This pathway is essential for various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
Its interaction with arylthiolate anions suggests that it may have significant bioavailability .
Result of Action
The interaction of this compound with arylthiolate anions results in the S-trifluoromethylation of thiophenols . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as light exposure. The compound undergoes an SET reaction under visible light irradiation , suggesting that light conditions can significantly impact its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with phenylsulfonyl chloride and 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.
Substitution: The phenylsulfonyl and trifluoromethylbenzylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds.
Scientific Research Applications
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylpyrrolidine: Lacks the trifluoromethylbenzylsulfonyl group, resulting in different chemical properties and applications.
Uniqueness
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and trifluoromethylbenzylsulfonyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUKZROQFBNXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.